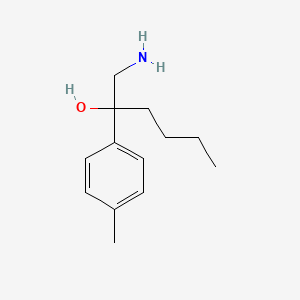
1,4-Bis(4-ethylphenyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-ethylphenyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a benzene ring, with a fluorine atom substituted at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,4-Bis(4-ethylphenyl)-2-fluorobenzol umfasst typischerweise die Reaktion von 4-Ethylphenylmagnesiumbromid mit 2-Fluorbenzoylchlorid unter wasserfreien Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Tetrahydrofuran (THF) durchgeführt und erfordert eine sorgfältige Kontrolle der Temperatur und Reaktionszeit, um hohe Ausbeuten zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,4-Bis(4-ethylphenyl)-2-fluorobenzol kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1,4-Bis(4-ethylphenyl)-2-fluorobenzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der fluorierten Position stattfinden, wobei Nucleophile wie Amine oder Thiole das Fluoratom ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumamid in flüssigem Ammoniak.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung der entsprechenden Alkohole.
Substitution: Bildung von substituierten aromatischen Verbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-ethylphenyl)-2-fluorobenzol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Studien zu seinen möglichen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Anwendung bei der Herstellung von fortschrittlichen Materialien wie Flüssigkristallen und Polymeren.
5. Wirkmechanismus
Der Wirkmechanismus von 1,4-Bis(4-ethylphenyl)-2-fluorobenzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom in der Verbindung kann an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die Bindungsaffinität der Verbindung zu verschiedenen Rezeptoren und Enzymen beeinflusst. Die aromatische Natur der Verbindung ermöglicht auch π-π-Stapelwechselwirkungen, die eine Rolle bei ihrer biologischen Aktivität spielen können.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various receptors and enzymes. The aromatic nature of the compound also allows for π-π stacking interactions, which can play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,4-Bis(4-methylphenyl)-2-fluorobenzol
- 1,4-Bis(4-ethylphenyl)benzol
- 1,4-Bis(4-ethylphenyl)-2-chlorobenzol
Einzigartigkeit
1,4-Bis(4-ethylphenyl)-2-fluorobenzol ist aufgrund des Vorhandenseins des Fluoratoms in der 2-Position einzigartig, das der Verbindung besondere chemische und physikalische Eigenschaften verleiht. Das Fluoratom erhöht die Stabilität und Reaktivität der Verbindung, was sie zu einem wertvollen Zwischenprodukt in verschiedenen Syntheseprozessen macht.
Eigenschaften
CAS-Nummer |
682351-04-8 |
|---|---|
Molekularformel |
C22H21F |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1,4-bis(4-ethylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C22H21F/c1-3-16-5-9-18(10-6-16)20-13-14-21(22(23)15-20)19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZIHXMEMHNVQEMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
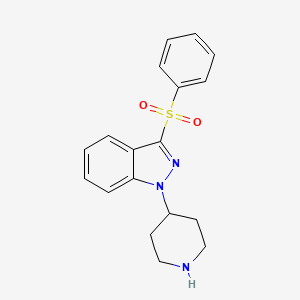
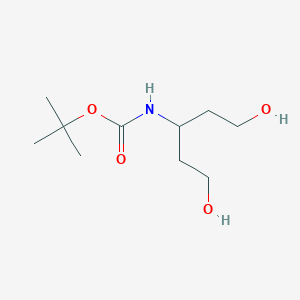
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
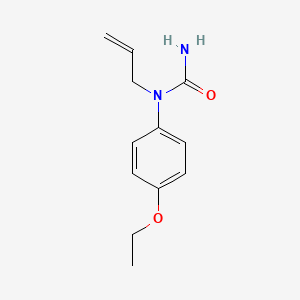

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
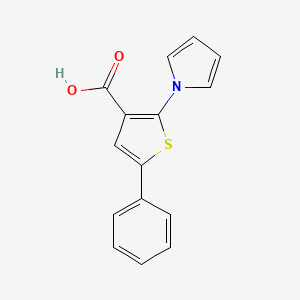
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)

